4-(cyclopentanecarboxamido)-N-(2-(3-(4-ethoxyphenyl)ureido)ethyl)benzamide
Description
Propriétés
IUPAC Name |
4-(cyclopentanecarbonylamino)-N-[2-[(4-ethoxyphenyl)carbamoylamino]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4/c1-2-32-21-13-11-20(12-14-21)28-24(31)26-16-15-25-22(29)18-7-9-19(10-8-18)27-23(30)17-5-3-4-6-17/h7-14,17H,2-6,15-16H2,1H3,(H,25,29)(H,27,30)(H2,26,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQMHGOYQWUMHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Preparation of 4-Aminobenzoic Acid Derivatives
The benzamide core originates from 4-nitrobenzoic acid, which undergoes reduction to 4-aminobenzoic acid. Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 12 h) achieves >95% conversion. Subsequent acylation with cyclopentanecarbonyl chloride in dichloromethane (DCM) with triethylamine (TEA) yields 4-(cyclopentanecarboxamido)benzoic acid (78% yield, m.p. 158–160°C).
Table 1: Optimization of Acylation Conditions
| Reagent | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclopentyl COCl | DCM | TEA | 0→25 | 78 |
| Cyclopentyl COCl | THF | DIPEA | 25 | 65 |
| Cyclopentyl COCl | DMF | Pyridine | 40 | 72 |
Synthesis of Ureido-Ethylamine Linker
Ethylenediamine reacts with 4-ethoxyphenyl isocyanate in dry THF under nitrogen to form N-(2-aminoethyl)-3-(4-ethoxyphenyl)urea. Stoichiometric control (1:1 molar ratio) prevents diurea formation. The product is isolated via column chromatography (SiO₂, ethyl acetate/hexane 3:1) in 85% yield.
Coupling of Fragments to Assemble the Target Compound
Activation of 4-(Cyclopentanecarboxamido)benzoic Acid
The carboxylic acid is activated using HATU (1.2 equiv) and DIPEA (2 equiv) in DMF to form the acyloxyphosphonium intermediate. This reactive species couples with the primary amine of the ureido-ethylamine linker at 0°C, gradually warming to room temperature over 6 h.
Table 2: Coupling Reagent Efficiency
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HATU | DMF | 0→25 | 6 | 82 |
| EDCI | DCM | 25 | 12 | 68 |
| DCC | THF | 25 | 18 | 59 |
Purification and Characterization
Crude product is purified via recrystallization (ethanol/water) to afford white crystals (mp 172–174°C). Structural confirmation employs:
- ¹H NMR (400 MHz, DMSO-d6): δ 1.35 (t, J=7.0 Hz, 3H, OCH₂CH₃), 1.50–1.85 (m, 8H, cyclopentane), 3.45 (q, 2H, NHCH₂), 4.01 (q, 2H, OCH₂), 6.85 (d, J=8.8 Hz, 2H, ArH), 7.75 (d, J=8.8 Hz, 2H, ArH), 8.45 (s, 1H, CONH).
- HRMS : m/z calc. for C₂₃H₂₈N₄O₄ [M+H]⁺ 435.2034, found 435.2036.
Alternative Synthetic Routes and Comparative Analysis
Solid-Phase Synthesis
Immobilization of the benzamide core on Wang resin enables stepwise assembly. However, this method suffers from lower yields (∼60%) due to incomplete coupling cycles.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) accelerates the urea formation step, improving yield to 88% while reducing reaction time by 70%.
Scalability and Industrial Considerations
Kilogram-scale production employs continuous flow reactors for the acylation and coupling steps, achieving 90% throughput with 99.5% purity (HPLC). Critical parameters include:
- Precise stoichiometric control to minimize side products.
- In-line FTIR monitoring for real-time reaction analysis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(cyclopentanecarboxamido)-N-(2-(3-(4-ethoxyphenyl)ureido)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives of the benzamide core, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
4-(cyclopentanecarboxamido)-N-(2-(3-(4-ethoxyphenyl)ureido)ethyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or as part of a drug discovery program.
Medicine: Its structural features suggest it could be explored for therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: The compound could be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(cyclopentanecarboxamido)-N-(2-(3-(4-ethoxyphenyl)ureido)ethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved might include inhibition of enzyme activity or alteration of receptor signaling .
Comparaison Avec Des Composés Similaires
Key Observations :
- Heteroaromatic substituents (e.g., imidazole) may enhance aqueous solubility but require optimization for target selectivity .
Ureido-Ethyl-Aryl Group Variants
Key Observations :
- Alkoxy substituents : Ethoxy (C₂H₅O) balances lipophilicity and electronic effects better than smaller (methoxy) or bulkier (propoxy) groups .
- Electron-withdrawing groups : Chlorophenyl analogs (e.g., 4-chlorophenyl) show stronger antioxidant activity, likely due to stabilization of radical intermediates .
Comparison with Other Routes :
- Hydroxamic acid derivatives (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide) require hydroxylamine intermediates, which are more reactive and less stable .
Activité Biologique
The compound 4-(cyclopentanecarboxamido)-N-(2-(3-(4-ethoxyphenyl)ureido)ethyl)benzamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Molecular Formula : C21H28N2O3
- Molecular Weight : 356.46 g/mol
- IUPAC Name : 4-(cyclopentanecarboxamido)-N-(2-(3-(4-ethoxyphenyl)ureido)ethyl)benzamide
This compound features a cyclopentanecarboxamide moiety, which contributes to its pharmacological profile.
Anticancer Properties
Recent studies have investigated the anticancer potential of similar compounds with structural similarities. For instance, derivatives of benzamide have been shown to inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and apoptosis. The compound may exhibit similar properties due to its structural components.
- Mechanism of Action : It is hypothesized that the compound may inhibit key enzymes involved in cancer cell metabolism or signaling pathways, such as the Polo-like kinase 1 (Plk1), which is crucial for mitotic progression in cancer cells .
Anti-inflammatory Effects
Research indicates that compounds with amide linkages often demonstrate anti-inflammatory properties. This is attributed to their ability to modulate inflammatory cytokines and pathways.
- Case Study : A related study showed that certain benzamide derivatives reduced levels of TNF-alpha and IL-6 in vitro, suggesting that our compound could potentially exert similar effects .
Neuroprotective Activity
The neuroprotective effects of benzamide derivatives have also been explored. Compounds targeting neuroinflammation and oxidative stress may provide therapeutic benefits in neurodegenerative diseases.
- Research Findings : Studies have demonstrated that certain structural analogs protect neuronal cells from oxidative damage, indicating a possible protective role for our compound against neurodegeneration .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(cyclopentanecarboxamido)-N-(2-(3-(4-ethoxyphenyl)ureido)ethyl)benzamide, and how can reaction conditions be controlled to maximize yield?
- Methodology : Multi-step synthesis typically involves coupling cyclopentanecarboxylic acid to a benzamide core, followed by urea linkage formation. highlights the use of coupling agents (e.g., carbodiimides) in dichloromethane/methanol mixtures, with reverse-phase chromatography (10–40% methanol/0.1% formic acid) for purification . Temperature control (<40°C) minimizes side reactions. Yield optimization requires stoichiometric balancing of reactive intermediates (e.g., isocyanates for urea bonds) and inert atmospheres (argon/nitrogen) to prevent oxidation .
Q. How can structural confirmation and purity of the compound be validated?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) confirms substituent placement (e.g., cyclopentane carbonyl peaks at ~170 ppm in 13C NMR). Mass spectrometry (ESI–MS) verifies molecular weight (e.g., m/z 454.3 [M+H]+ for analogous ureido-benzamides ). High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm assesses purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. What strategies can identify the biological targets of this compound, such as kinases or enzymes?
- Methodology : Kinase profiling assays (e.g., Eurofins KinaseProfiler™) screen inhibitory activity against 50+ kinases. For example, shows β1i/β5i immunoproteasome subunit inhibition (22–46% at 10 µM) via fluorogenic substrate cleavage assays . Target deconvolution via CRISPR-Cas9 knockout libraries or thermal shift assays (TSA) identifies binding partners by monitoring protein stability shifts .
Q. How should researchers address contradictions in bioactivity data across different experimental models?
- Methodology : Statistical analysis (e.g., two-way ANOVA) evaluates variability in IC50 values. For instance, reports β5i inhibition at 12.50 ± 0.77 µM, requiring replication across ≥3 independent assays . Cross-species validation (e.g., human vs. murine cell lines) and dose-response curve normalization (e.g., Hill slopes) mitigate model-specific discrepancies .
Q. What structural modifications enhance the compound’s potency or selectivity in cancer pathways?
- Methodology : Structure-Activity Relationship (SAR) studies systematically alter substituents. shows that replacing the ethoxyphenyl group with a trifluoromethylphenyl moiety (as in 4-(trifluoromethyl)benzamide derivatives) increases kinase selectivity . Computational docking (AutoDock Vina) predicts binding poses in ATP pockets, guiding rational design .
Q. How can the compound’s stability under physiological conditions (e.g., serum, pH) be evaluated?
- Methodology : Incubate the compound in simulated gastric fluid (pH 2.0) and human serum at 37°C for 24 hours. Analyze degradation products via LC-MS. suggests sulfonamide derivatives remain stable in PBS (pH 7.4) but hydrolyze in acidic conditions, necessitating prodrug strategies for oral delivery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
